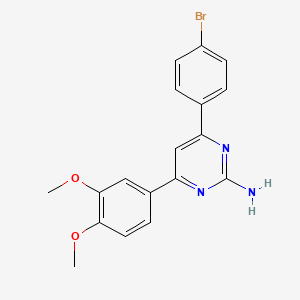
4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine, also known as 4-BDP, is a synthetic organic compound belonging to the family of pyrimidines. It is an important research chemical and has been widely studied in the scientific community due to its potential medical and industrial applications. 4-BDP has been used in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Applications De Recherche Scientifique
4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine has been used in various scientific research applications. It has been studied for its potential use in the treatment of Alzheimer’s disease and has been found to have neuroprotective effects. It has also been used as a chemical tool to study the structure and function of enzymes and other proteins. In addition, 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine has been used to study the mechanism of action of drugs, such as anticonvulsants, antidepressants, and antipsychotics.
Mécanisme D'action
The mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine is not yet fully understood, but it is believed to involve the inhibition of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting the breakdown of acetylcholine, 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine has been found to increase the levels of this neurotransmitter in the brain, which can lead to improved cognitive function.
Biochemical and Physiological Effects
4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as to increase the production of neurotrophic factors, which are important for the growth and maintenance of neurons. In addition, 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine has been found to have anticonvulsant, antidepressant, and antipsychotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine in laboratory experiments has several advantages, including its low cost, ease of synthesis, and high purity. Additionally, 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine can be used to study the structure and function of enzymes and other proteins. The main limitation of 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine is that its mechanism of action is not yet fully understood, which can make it difficult to predict its effects.
Orientations Futures
Future research on 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine should focus on understanding its mechanism of action and exploring its potential medical applications. Additionally, further studies should be conducted to determine the safety and efficacy of 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine in humans. Additionally, research should be done to investigate the potential for 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine to be used as a drug target for the treatment of Alzheimer’s disease and other neurological disorders. Finally, studies should be conducted to explore the potential of 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine to be used in the development of new drugs and drug delivery systems.
Méthodes De Synthèse
The synthesis of 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine begins with the reaction of 2H-1,3-benzodioxole with 4-bromophenylboronic acid in the presence of palladium (II) acetate and triethylamine. The reaction yields 4-(2H-1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-pyrimidin-2-amine, which is then purified by column chromatography.
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O2/c18-12-4-1-10(2-5-12)13-8-14(21-17(19)20-13)11-3-6-15-16(7-11)23-9-22-15/h1-8H,9H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHVNVDHKZNNCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NC(=C3)C4=CC=C(C=C4)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-1-(11bS)-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2-methyl-1,2,3,4-tetrahydroquinoline, 98%](/img/structure/B6347230.png)




![N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee)](/img/structure/B6347252.png)





